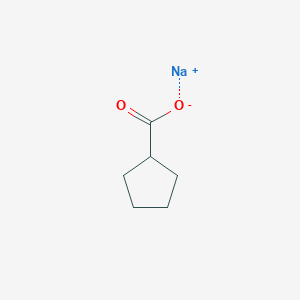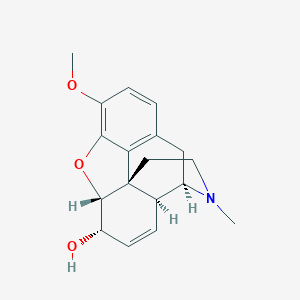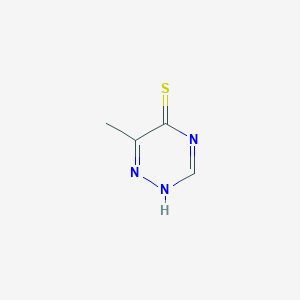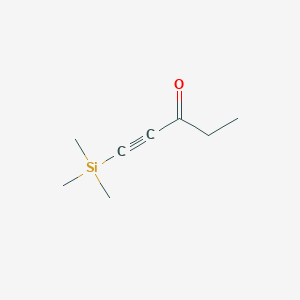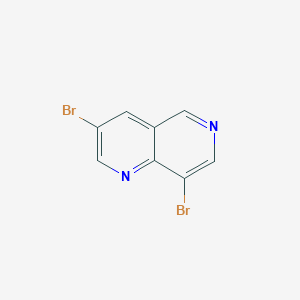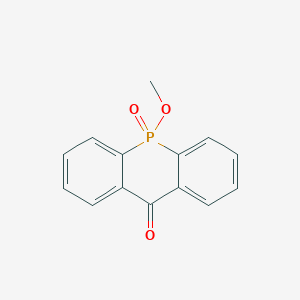![molecular formula C12H15N3O2 B095942 [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 16983-77-0](/img/structure/B95942.png)
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
The mechanism of action of [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its ability to interact with specific targets in the body, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to the active site of the enzyme and preventing its activity. Additionally, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to interact with specific receptors in the body, such as dopamine receptors, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Biochemical And Physiological Effects
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells and the activity of certain enzymes, as mentioned above. Additionally, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various research studies. Additionally, this compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology, making it a versatile compound for use in different types of experiments. However, there are also limitations to using [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea in lab experiments. For example, this compound may have limited solubility in certain solvents, which may affect its ability to dissolve and interact with other compounds in the experiment.
Future Directions
There are several future directions for the study of [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea. One potential direction is to further explore its potential as an anti-cancer agent. This compound has shown promise in inhibiting the growth of cancer cells, and further studies could investigate its effectiveness in vivo and its potential as a drug candidate for the treatment of cancer. Another potential direction is to explore its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has shown potential in interacting with dopamine receptors, which may be relevant to the treatment of these diseases. Additionally, further studies could investigate the biochemical and physiological effects of this compound in more detail, including its anti-inflammatory and antioxidant properties.
Synthesis Methods
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The starting materials for the synthesis include 3-methoxybenzaldehyde, ethyl acetoacetate, and urea. The reaction involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. The intermediate is then reacted with urea in the presence of a catalyst to form [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea.
Scientific Research Applications
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In pharmacology, this compound has shown potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16983-77-0 |
|---|---|
Product Name |
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea |
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
[(Z)-[(E)-4-(3-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)6-7-10-4-3-5-11(8-10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b7-6+,14-9- |
InChI Key |
DYBUEYNUGBEMAS-XQZMZFSGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C=C/C1=CC(=CC=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC(=CC=C1)OC |
Canonical SMILES |
CC(=NNC(=O)N)C=CC1=CC(=CC=C1)OC |
synonyms |
4-(m-Methoxyphenyl)-3-buten-2-one semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



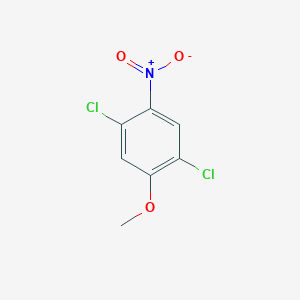
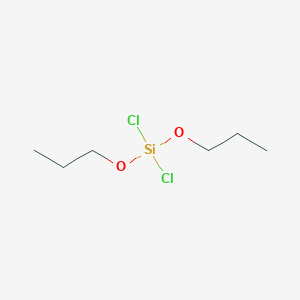
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)

